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Compound of Interest

Compound Name:
4-chloro-2-methoxy-3-

methylbenzoic acid

CAS No.: 198344-88-6

Cat. No.: B6255026

Get Quote

CAS Number: 198344-88-6 Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol

Executive Summary
4-Chloro-2-methoxy-3-methylbenzoic acid is a highly specialized trisubstituted benzoic acid

derivative utilized primarily as a scaffold in the synthesis of agrochemicals (specifically auxin-

mimic herbicides) and pharmaceutical intermediates. Its structure—characterized by a sterically

crowded core with adjacent chloro, methyl, and methoxy substituents—imparts unique

electronic and steric properties that are critical for modulating binding affinity in enzyme active

sites.

This guide details the physicochemical profile, synthetic pathways, and handling protocols for

CAS 198344-88-6, providing a self-validating roadmap for its application in advanced organic

synthesis.

Chemical Profile & Physicochemical Properties[1][2]
[3][4][5]
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The compound exhibits a balance of lipophilicity and acidity typical of chlorinated anisic acids.

The ortho-methoxy group influences the planarity of the carboxyl moiety, while the meta-methyl

group provides steric bulk that can enhance metabolic stability in downstream derivatives.

Property Value / Description

CAS Number 198344-88-6

IUPAC Name 4-Chloro-2-methoxy-3-methylbenzoic acid

Molecular Weight 200.62 g/mol

Appearance White to off-white crystalline powder

Melting Point 138–146 °C (Typical range for class)

pKa (Predicted)
~3.5 (Acidic, modulated by Cl- withdrawing

effect)

LogP (Predicted) 2.6 ± 0.3 (Moderate lipophilicity)

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodology
Designing a synthesis for CAS 198344-88-6 requires navigating the directing effects of the

benzene ring. Direct chlorination of 2-methoxy-3-methylbenzoic acid often favors the 5-position

due to the strong para-directing effect of the methoxy group. Therefore, the most robust route

involves O-methylation of the corresponding salicylic acid derivative or oxidation of the

benzaldehyde precursor.

Core Protocol: O-Methylation of 4-Chloro-2-hydroxy-3-
methylbenzoic Acid
This pathway minimizes regioselectivity issues by establishing the chlorine position prior to the

final functionalization.
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Reagents & Conditions:
Precursor: 4-Chloro-2-hydroxy-3-methylbenzoic acid

Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

Base: Potassium Carbonate (K₂CO₃)

Solvent: Acetone or DMF

Temperature: Reflux (55–60°C)

Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of 4-chloro-2-hydroxy-3-methylbenzoic acid in anhydrous

Acetone (0.5 M concentration).

Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to

form the phenoxide/carboxylate dianion.

Methylation: Dropwise add 2.2 eq of Dimethyl sulfate (DMS). Note: DMS is highly toxic;

handle in a fume hood.

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or

HPLC.[1][2]

Hydrolysis (Selectivity Control): The reaction typically produces the methyl ester. Treat the

crude mixture with NaOH (aq) followed by acidification (HCl) to hydrolyze the ester back to

the free acid while retaining the methyl ether.

Isolation: Evaporate solvent, acidify to pH 2, and filter the precipitated white solid.

Recrystallize from Ethanol/Water.

Synthesis Visualization (Graphviz)

4-Chloro-2-hydroxy-
3-methylbenzoic acid

Intermediate:
Methyl Ester Formation

1. K2CO3, Acetone
2. Me2SO4 (DMS), Reflux Target:

4-Chloro-2-methoxy-
3-methylbenzoic acid

3. NaOH (aq), Hydrolysis
4. HCl (pH 2)
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Figure 1: Two-stage synthesis via O-methylation and ester hydrolysis to ensure regiochemical

purity.

Analytical Characterization
To validate the identity of CAS 198344-88-6, the following analytical parameters should be

verified.

1H NMR Spectroscopy (400 MHz, DMSO-d6)
δ 12.8-13.2 ppm (s, 1H): Carboxylic acid proton (-COOH).

δ 7.5-7.7 ppm (d, 1H): Aromatic proton at C6 (ortho to COOH, meta to Cl).

δ 7.2-7.4 ppm (d, 1H): Aromatic proton at C5 (ortho to Cl).

δ 3.8-3.9 ppm (s, 3H): Methoxy group (-OCH₃) at C2.

δ 2.3-2.4 ppm (s, 3H): Methyl group (-CH₃) at C3.

Diagnostic Feature: The coupling constant between H5 and H6 (approx 8.0-8.5 Hz) confirms

the adjacent proton arrangement.

HPLC Method (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 230 nm and 254 nm.

Retention Time: Expect elution around 12–14 min (depending on flow rate).
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Applications in Drug & Agrochemical Development
Auxin-Mimic Herbicide Development
This compound is a structural analog of Dicamba (3,6-dichloro-2-methoxybenzoic acid). The 4-

chloro-3-methyl substitution pattern alters the steric fit within the TIR1 ubiquitin ligase complex

(the auxin receptor).

Utility: Researchers use this scaffold to tune volatility and resistance profiles in next-

generation herbicides. The 3-methyl group increases lipophilicity, potentially enhancing leaf

cuticle penetration.

Pharmaceutical Intermediate
In medicinal chemistry, the 2-methoxy-3-methyl motif is a "privileged substructure" for

disrupting protein-protein interactions.

Target Class: Anti-inflammatory agents (COX inhibitors) and specific kinase inhibitors where

the benzoic acid moiety mimics the phosphate binding pocket.

Bioisosterism: The Cl/Me combination serves as a bioisostere for larger hydrophobic groups,

locking the conformation of the methoxy group to favor specific binding modes.

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert

atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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